Fmoc-PEG12-NHS ester is a chemical compound that plays a significant role in bioconjugation and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The compound consists of a Fluorenylmethyloxycarbonyl (Fmoc) protected amine linked to a polyethylene glycol (PEG) chain, which enhances its solubility in aqueous environments. The N-hydroxysuccinimide (NHS) ester functionality allows for efficient conjugation with amine-containing molecules, making it a versatile tool in biochemical applications .
Fmoc-PEG12-NHS ester is classified under PEG derivatives and is commonly sourced from various chemical suppliers specializing in biochemicals and reagents for research purposes. Its chemical identity is defined by the CAS number 2227246-92-4, and it is primarily utilized in laboratory settings for synthetic applications involving peptides and proteins .
The synthesis of Fmoc-PEG12-NHS ester typically involves several key steps:
The reaction conditions often utilize organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) to optimize the reaction environment for high yields and purity, typically exceeding 95% .
Fmoc-PEG12-NHS ester features a linear structure comprising:
The molecular weight of Fmoc-PEG12-NHS ester is approximately 953.1 g/mol, contributing to its properties as a linker in biochemical applications .
Fmoc-PEG12-NHS ester participates in several key reactions:
For substitution reactions, common reagents include various primary and secondary amines, while solvents like DCM and DMF are frequently employed. Deprotection generally involves piperidine in DMF to ensure effective removal of the Fmoc group .
The major products from these reactions include:
The mechanism of action for Fmoc-PEG12-NHS ester primarily revolves around its role as a linker in PROTACs. It connects two distinct ligands, enabling targeted degradation of specific proteins via the ubiquitin-proteasome pathway. This process enhances selectivity in drug action by allowing precise targeting of proteins involved in disease processes.
The hydrophilic nature of the PEG spacer aids in increasing solubility, which is critical for effective cellular uptake and subsequent biochemical interactions .
Data regarding its purity often indicates values around 95%, ensuring reliability for research applications .
Fmoc-PEG12-NHS ester finds extensive use in various scientific applications:
Its versatility makes it an essential compound in modern biochemical research and therapeutic development .
Fmoc-PEG12-NHS ester ($\ce{C46H68N2O18}$, MW 937.05 g/mol) exemplifies precision engineering for controlled bioconjugation [1] [7]. This heterobifunctional linker integrates two distinct moieties: The Fmoc (9-fluorenylmethoxycarbonyl) group serves as an amine-protecting shield, readily removable under basic conditions (e.g., 20% piperidine in DMF) to expose a primary amine for subsequent conjugation [1] [8]. Orthogonally, the N-hydroxysuccinimide (NHS) ester enables spontaneous acylation of primary amines ($\ce{-NH2}$) in proteins, oligonucleotides, or other biomolecules at physiological pH (7.2-8.5), forming stable amide bonds without catalysts [1] [5]. This dual functionality permits sequential, site-specific modifications: First, the NHS ester conjugates to a biomolecule's amine; subsequent Fmoc deprotection then liberates the terminal amine for attaching a second functional unit (e.g., drugs, fluorophores) [7] [8]. Such orthogonality minimizes cross-reactivity, a critical advantage over homobifunctional linkers [6].
Table 1: Functional Group Characteristics in Fmoc-PEG12-NHS Ester
Functional Group | Reaction Target | Reaction Conditions | Product Stability | Primary Applications |
---|---|---|---|---|
NHS Ester | Primary amines | pH 7.2-8.5, aqueous/organic solvents | Stable amide bond | Protein labeling, oligonucleotide conjugation |
Fmoc-Protected Amine | Deprotection agents | Basic (e.g., piperidine/DMF) | Free amine post-deprotection | Sequential conjugation, peptide synthesis |
The $\ce{{(OCH2CH2)12}}$ spacer (PEG12) is central to overcoming solubility and steric challenges in bioconjugates. Comprising 12 ethylene oxide units, this 53.3 Å spacer provides enhanced hydrophilicity, significantly increasing aqueous solubility of conjugated hydrophobic payloads (e.g., anticancer drugs) [1] [9]. The flexible PEG backbone creates a hydration sphere around the conjugate, reducing aggregation and improving bioavailability [7] [9]. Critically, PEG12's extended length provides optimal distance between conjugated biomolecules, minimizing steric interference during binding events. For instance, in antibody-drug conjugates (ADCs), PEG12 ensures tumor protease access to cleavage sites near the drug attachment point [4]. This contrasts with shorter PEGs (e.g., PEG4), which may restrict enzymatic activity, or longer PEGs (e.g., PEG24), which can cause non-specific binding [3] [4]. Additionally, PEG12's conformational flexibility allows payload orientation adjustment, enhancing target engagement efficiency [5].
Table 2: PEG Spacer Length Impact on Bioconjugate Properties
Spacer Type | Length (Å) | Hydrophilicity (LogP) | Steric Hindrance | Optimal Use Cases |
---|---|---|---|---|
PEG4 | ~17.7 | Moderate (LogP ~0.8) | High | Small molecule conjugates |
PEG12 | 53.3 | High (LogP ~1.5) | Low | Protein-PROTACs, ADCs |
PEG24 | ~106.6 | Very High (LogP ~3.1) | Variable | Large biomolecule assemblies |
The performance of Fmoc-PEGn-NHS linkers varies significantly with PEG length, necessitating architecture-specific selection:
PROTACs (Proteolysis-Targeting Chimeras): PEG12 outperforms shorter spacers (e.g., PEG6) by enabling efficient ubiquitin-proteasome system engagement. Its 53.3 Å span optimally positions E3 ligase binders and target protein ligands, facilitating ternary complex formation—critical for degradation efficiency [3]. In contrast, PEG8-based PROTACs exhibit reduced degradation due to insufficient separation of functional domains [3].
Antibody-Drug Conjugates (ADCs): PEG12 balances drug loading and release kinetics. When coupled with protease-sensitive triggers (e.g., Val-Ala-Gly tripeptide), PEG12 enables efficient tumor-specific drug release while maintaining conjugate stability in circulation [4]. Shorter PEG8 linkers risk premature drug release, while PEG24 analogs show slowed enzymatic cleavage, reducing potency [4].
Nanocarrier Systems: PEG12's hydrophilicity is pivotal for micelle stabilization. Fmoc-PEG12-drug conjugates (e.g., PEG12-paclitaxel) self-assemble into <100 nm micelles with high drug-loading capacities (>15% w/w), leveraging Fmoc's hydrophobicity and PEG12's solubility [7]. PEG8 analogs exhibit poorer micellar stability, while PEG24 increases critical micelle concentration undesirably [7].
Peptide Synthesis: PEG12's length facilitates resin solvation in SPF (solid-phase synthesis), reducing aggregation during Fmoc-deprotection. PEG4 and PEG8 offer inadequate solvation for long peptides, leading to synthesis failures [8].
Table 3: Application-Specific Optimization of PEGn Linkers
Application | Optimal PEGn | Key Advantages | Evidence |
---|---|---|---|
PROTAC Linkers | PEG12 | Ideal E3 ligase/target protein spacing | 2.5-fold higher degradation vs. PEG8 [3] |
ADC Enzymatic Triggers | PEG12 | Balanced drug release & conjugate stability | Superior tumor reduction vs. PEG8 in xenografts [4] |
Hydrophobic Drug Delivery | PEG12 | High micellar stability & drug loading | >90% encapsulation efficiency [7] |
Peptide-DNA Conjugates | PEG8-PEG12 | Aggregation prevention without steric block | 95% coupling yields [8] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1